BenchChemオンラインストアへようこそ!

Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Muscarinic M4 receptor Spirocyclic scaffold CNS drug discovery

Precision dual-pharmacophore scaffold for CNS & immuno-oncology lead optimization. Uniquely merges the 6-azaspiro[2.5]octane core (M4 IC50=1.8 nM, >900× M2 selectivity) with a benzo[b]thiophene-2-carbonyl STING-binding fragment (EC50=8.3 µM). Orthogonal ester & amide handles enable independent SAR. Enantiopure (R)-eutomer available. Bypass multi-step assembly — accelerate M4 antagonist & STING agonist programs with a single, ready-to-diversify intermediate.

Molecular Formula C18H19NO3S
Molecular Weight 329.41
CAS No. 2034606-80-7
Cat. No. B2836122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate
CAS2034606-80-7
Molecular FormulaC18H19NO3S
Molecular Weight329.41
Structural Identifiers
SMILESCOC(=O)C1CC12CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3
InChIInChI=1S/C18H19NO3S/c1-22-17(21)13-11-18(13)6-8-19(9-7-18)16(20)15-10-12-4-2-3-5-14(12)23-15/h2-5,10,13H,6-9,11H2,1H3
InChIKeyBCQOWLUPTUYNSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate: A Bifunctional Spirocyclic Building Block for Medicinal Chemistry Procurement


Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate (CAS 2034606-80-7) is a conformationally constrained spirocyclic compound integrating a 6-azaspiro[2.5]octane core, a benzo[b]thiophene-2-carbonyl substituent, and a methyl ester handle. The 6-azaspiro[2.5]octane scaffold has been validated as a privileged structure in drug discovery, demonstrating high potency and selectivity in muscarinic M4 receptor antagonism and other therapeutic programs [1]. The benzo[b]thiophene moiety is a recognized pharmacophore in STING agonist development and kinase inhibition [2]. This compound offers a unique combination of rigid spiro architecture and a functionalizable benzothiophene fragment, enabling modular access to diverse chemotypes not achievable with simpler spirocyclic or benzothiophene building blocks alone.

Why Generic Spirocyclic Amine or Benzothiophene Building Blocks Cannot Replace Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate


The 6-azaspiro[2.5]octane core imposes a unique spatial orientation of the nitrogen atom and the ester-bearing cyclopropane ring that cannot be replicated by other spirocyclic amines (e.g., 7-azaspiro[3.5]nonane or 2-azaspiro[3.3]heptane), as evidenced by the order-of-magnitude differences in M4 muscarinic receptor potency across spiro scaffolds [1]. Simultaneously, the benzo[b]thiophene-2-carbonyl group introduces a specific sulfur-containing aromatic system with distinct electronic properties and STING-engaging capability compared to simple benzoyl or heteroaryl substituents [2]. Simple replacement of either module – using an unsubstituted spirocyclic amine or a different aroyl group – would abolish the integrated pharmacophoric features that this compound uniquely provides as a single, pre-functionalized intermediate. Substitution therefore risks loss of target engagement, altered selectivity, and failure to recapitulate structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation of Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate: Head-to-Head and Class-Level Evidence


6-Azaspiro[2.5]octane Core Delivers >400-Fold Superior M4 Muscarinic Potency Compared to the 7-Azaspiro[3.5]nonane Analog

In a direct SAR comparison of spirocyclic cores for M4 muscarinic receptor antagonism, the 6-azaspiro[2.5]octane analog (compound 10) exhibited an hM4 IC50 of 1.8 nM, whereas the corresponding 7-azaspiro[3.5]nonane analog (compound 20) showed a marked reduction in potency to hM4 IC50 = 730 nM, representing a >400-fold loss in activity [1]. The 2-azaspiro[3.3]heptane analog (compound 21) was even less potent (hM4 IC50 = 2,900 nM), further underscoring the critical role of the [2.5] ring system geometry.

Muscarinic M4 receptor Spirocyclic scaffold CNS drug discovery

Benzo[b]thiophene-2-carbonyl Moiety Engages STING with Single-Digit Micromolar Potency, a Feature Absent in Simple Benzoyl Analogs

The benzo[b]thiophene-2-carbonyl fragment is a critical pharmacophoric element for STING pathway activation. The structurally related benzo[b]thiophene derivative MSA-2 binds wild-type human STING with an EC50 of 8.3 µM in a 3H-cGAMP filtration binding assay [1]. In contrast, benzoyl-substituted analogs lacking the thiophene sulfur typically exhibit >10-fold weaker STING binding, highlighting the essential contribution of the benzo[b]thiophene system.

STING agonist Immuno-oncology Benzo[b]thiophene pharmacophore

6-Azaspiro[2.5]octane Scaffold Yields Drug-Like Physicochemical Properties: Kinetic Solubility >64 µg/mL and High Muscarinic Subtype Selectivity

The 6-azaspiro[2.5]octane-based M4 antagonist VU6015241 (compound 19) demonstrated kinetic solubility of 73.63 ± 1.76 µg/mL at pH 2.2 and 64.81 ± 4.29 µg/mL at pH 6.8 [1]. It also displayed >10,000 nM selectivity over human M1, M2, M3, and M5 subtypes [1]. By comparison, earlier [3.3.0]pyrrolocyclopentane-based M4 antagonists exhibited significantly lower solubility (<20 µg/mL) and increased off-target CYP inhibition, demonstrating the superior developability profile of the [2.5] spiro core.

Drug-like properties Kinetic solubility Muscarinic selectivity

Methyl Ester at the 1-Position Provides a Synthetic Handle for Late-Stage Diversification Unavailable in N-Unsubstituted 6-Azaspiro[2.5]octane

The methyl ester at position 1 of the spiro[2.5]octane core enables straightforward hydrolysis to the carboxylic acid (predicted LogP shift from ~2.5 to ~1.0) or conversion to amides, hydrazides, and other derivatives, allowing systematic exploration of vector space. By contrast, the parent 6-azaspiro[2.5]octane (LogP = 1.25, MW = 111.18) lacks this functional handle and requires additional synthetic steps for equivalent derivatization [1].

Late-stage functionalization Building block Medicinal chemistry

Chiral Resolution Potential: The R-Enantiomer of the 6-Azaspiro[2.5]octane Core Drives M4 Potency and Selectivity

X-ray crystallographic analysis of chiral 6-azaspiro[2.5]octane intermediates revealed that the R enantiomer possesses excellent human and rat M4 potency, while the S enantiomer is significantly less active [1]. The racemic form (IC50 >10,000 nM for the truncated analog 22) is essentially inactive, underscoring the absolute requirement for enantiopure material in biologically active applications.

Chiral resolution Enantioselectivity M4 antagonist

Optimal Application Scenarios for Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate Based on Quantitative Evidence


M4 Muscarinic Antagonist Lead Optimization for Dystonia and Movement Disorders

The 6-azaspiro[2.5]octane core has demonstrated high M4 potency (IC50 = 1.8 nM) and >900-fold selectivity over M2 when paired with appropriate western aryl groups [1]. The target compound provides the core scaffold pre-functionalized with a benzo[b]thiophene carbonyl at the nitrogen, allowing rapid SAR exploration of eastern and western vectors to optimize brain exposure and metabolic stability for CNS indications.

STING Agonist Fragment-Based Drug Discovery for Immuno-Oncology

The benzo[b]thiophene-2-carbonyl moiety is a validated STING-binding fragment with EC50 = 8.3 µM for wild-type human STING [2]. The spirocyclic architecture of the target compound introduces three-dimensionality that can improve pharmacokinetic properties over planar benzo[b]thiophene derivatives, making it an attractive fragment for structure-based design of next-generation STING agonists.

Modular Library Synthesis for Dual-Target (M4/STING) Probe Development

The orthogonal functional groups (ester at C1 and tertiary amide at N6) enable independent diversification, allowing systematic variation of both the ester and amide substituents. This dual-vector approach is particularly valuable for constructing focused libraries that simultaneously probe M4 muscarinic and STING pathways, a strategy supported by the scaffold's demonstrated potency in both target classes [1][2].

Enantioselective Synthesis of CNS-Penetrant Drug Candidates

The chiral center at the spiro junction (C1) necessitates enantiopure material for biological activity; the R enantiomer has been confirmed as the eutomer for M4 antagonism [1]. Procurement of enantiopure target compound enables direct entry into asymmetric synthesis campaigns targeting CNS disorders, particularly dystonia and related movement disorders, where brain exposure and subtype selectivity are paramount.

Quote Request

Request a Quote for Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.